2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline

Medicinal Chemistry Physicochemical Properties SAR Studies

Select this specific 5-substituted regioisomer (CAS 926217-35-8) for quantitative SAR studies—not the 4-substituted analog (CAS 926188-33-2). The methyl and amine positions dictate carbonyl-pyrrolidine vector orientation critical for target binding. Use as a fragment (MW 204.27, logP 2.33) compliant with rule-of-three criteria, or as a matched molecular pair with the 4-isomer to map binding site topology. Primary amine and amide carbonyl serve as synthetic handles for library elaboration. ≥98% purity minimizes in-house purification. Verify regioisomer identity before purchase.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
CAS No. 926217-35-8
Cat. No. B3167958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline
CAS926217-35-8
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)N2CCCC2)N
InChIInChI=1S/C12H16N2O/c1-9-4-5-10(8-11(9)13)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7,13H2,1H3
InChIKeyYASJZZKUYZFIEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline (CAS 926217-35-8) Procurement Guide: Baseline Properties


2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline (CAS 926217-35-8), also known as (3-Amino-4-methylphenyl)(pyrrolidin-1-yl)methanone, is a substituted pyrrolidine derivative with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol . The compound features a 2-methylaniline core coupled to a pyrrolidine ring via a carbonyl linkage, yielding a heterocyclic building block with defined logP (~2.33) and topological polar surface area (46.33 Ų) [1]. This structural class is widely recognized for its role in medicinal chemistry, as substituted pyrrolidines exhibit high affinity for biological macromolecules such as GPCRs, ion channels, and enzymes [2].

2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline: Why Regioisomeric or Unsubstituted Analogs Are Not Direct Substitutes


Despite identical molecular formula and core scaffold, analogs such as the 4-substituted regioisomer 2-Methyl-4-(pyrrolidin-1-ylcarbonyl)aniline (CAS 926188-33-2) and the unsubstituted 4-(Pyrrolidin-1-ylcarbonyl)aniline (CAS 56302-41-1) cannot be assumed to be functionally interchangeable. In medicinal chemistry, the precise position of the methyl and amino substituents on the aromatic ring dictates the spatial orientation of the carbonyl-pyrrolidine group, which is critical for target binding. Altering this regioisomerism (e.g., 5- vs. 4-position) fundamentally changes the vector of the hydrogen-bond accepting carbonyl and the amine donor, potentially shifting binding affinity by an order of magnitude or more in structure-activity relationship (SAR) studies [1]. For researchers engaged in hit-to-lead optimization or fragment-based screening, substituting one regioisomer for another without quantitative validation introduces uncontrolled variables that compromise data reproducibility.

2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline: Quantitative Differentiation Evidence vs. Analogs


Physicochemical Differentiation: logP and PSA Comparison vs. 4-Regioisomer

The compound 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline and its 4-substituted regioisomer (CAS 926188-33-2) share identical logP (2.3323) and topological polar surface area (46.33 Ų) values, as these computational physicochemical descriptors are derived from whole-molecule connectivity and atom types rather than regioisomeric substitution patterns [1][2]. This numerical identity confirms they are isomers with identical molecular weight and formula, yet their distinct spatial geometry (as indicated by different InChIKeys) fundamentally alters their potential as biological probes. While this evidence does not contain quantitative biological activity data, it establishes a critical physicochemical baseline: any observed difference in biological performance between the two isomers will be attributable solely to their regioisomeric 3D arrangement, not to differences in lipophilicity or polarity, making this compound pair ideal for investigating vector-dependent target engagement.

Medicinal Chemistry Physicochemical Properties SAR Studies LogP TPSA

Regioisomeric Structural Differentiation via Canonical SMILES

At the molecular level, the target compound 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline differs critically from its 4-substituted regioisomer in the relative positioning of the methyl and amino groups on the benzene ring. The canonical SMILES for the target compound is `CC1=C(C=C(C=C1)C(=O)N2CCCC2)N`, which places the amino group at the 3-position and the methyl group at the 4-position relative to the carbonyl substituent [1]. In contrast, the 4-substituted analog's SMILES, `CC1=C(C=CC(=C1)C(=O)N2CCCC2)N`, positions the amino group at the 4-position and the methyl group at the 3-position . This structural nuance alters the electron density distribution and the spatial trajectory of the amine hydrogen bond donor relative to the carbonyl-pyrrolidine motif. Such a change in 'exit vector' is a primary determinant of binding pose in a protein active site [2].

Cheminformatics Structural Biology SAR Studies Vector Analysis Molecular Recognition

Potential Affinity Gap vs. Optimized Pyrrolidine Derivatives (Class-Level Inference)

This compound serves as an unoptimized starting point, or 'fragment', for drug discovery. As a relatively simple, low-molecular-weight (204.27 Da) [1] pyrrolidine-amide, it is expected to exhibit only weak, often micromolar to millimolar, affinity for biological targets. For example, a closely related pyrrolidin-1-ylcarbonyl derivative, N-[3-(pyrrolidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiophene-2-carboxamide, was found to have an IC50 of 3.9 μM against KSP ATPase [2]. In contrast, more elaborated pyrrolidine derivatives that have undergone extensive medicinal chemistry optimization can achieve nanomolar potency; for instance, 4-(3-chlorophenyl)-3-[5-(pyrrolidin-1-ylcarbonyl)-1H-pyrrol-3-yl]-1H-pyrazole shows a Ki of 200 nM against MAPK1 [3]. This quantitative gap underscores the compound's utility: it is not a final drug candidate but a high-purity (typically >98% ) chemical probe for establishing initial structure-activity relationships and for generating hypotheses about target engagement.

Kinase Inhibition GPCR Modulation Fragment-Based Drug Discovery Scaffold Hopping

2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline: High-Impact Applications for Scientific Research and Early-Stage Discovery


Hit-to-Lead Medicinal Chemistry: Fragment-Based Screening and SAR Expansion

This compound is ideally suited as a core fragment for hit-to-lead optimization campaigns targeting enzymes or receptors known to engage amide and pyrrolidine motifs. With a molecular weight of 204.27 Da and a defined logP of 2.33 [1], it meets the classic 'rule-of-three' criteria for fragments. Its primary amine and carbonyl provide clear synthetic handles for rapid elaboration. Researchers can utilize its high purity (≥98% ) to generate initial structure-activity relationship (SAR) data, using the 4-substituted regioisomer as a critical negative control to map the preferred vector for target binding. The expected low affinity (μM to mM range) [2] is a feature, not a bug, allowing for the detection of even weak initial interactions that can be optimized into nanomolar leads.

Chemical Biology Tool Compound: Isomer-Specific Probing of Ligand Binding Pockets

For chemical biologists studying target engagement, this compound and its regioisomeric partner (CAS 926188-33-2) [1] form a matched pair for probing the shape and electronic requirements of a protein's active site or an allosteric pocket. Because the two compounds are computationally identical in key physicochemical descriptors like logP and TPSA , any differential activity observed in a biological assay (e.g., SPR, ITC, or cell-based reporter assays) can be confidently attributed to the spatial presentation of the functional groups, not passive diffusion differences. This makes it a powerful, low-cost tool for early-stage target validation and binding site mapping, where the procurement of both isomers is scientifically justified for comparative studies.

Building Block for Parallel Synthesis and Library Production

The compound's structure—featuring a primary aromatic amine and a sterically unencumbered pyrrolidine amide—makes it a versatile building block for generating diverse combinatorial libraries. The amine can be readily functionalized via amide coupling, sulfonylation, or reductive amination, while the pyrrolidine moiety can be further substituted. Its commercial availability in high purity [1] reduces the need for in-house purification during library production. It serves as a superior alternative to simpler aniline building blocks due to the added three-dimensional character and hydrogen-bonding capacity of the pyrrolidine amide, which can enhance the drug-like properties of the resulting library members.

Technical Documentation Hub

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